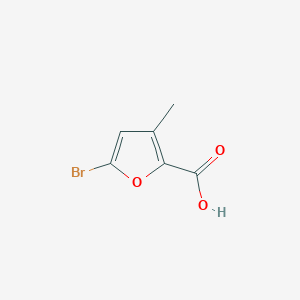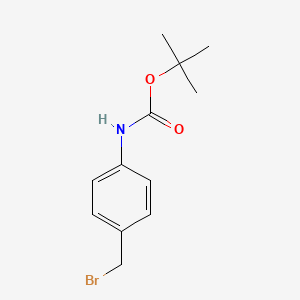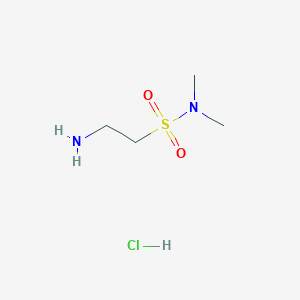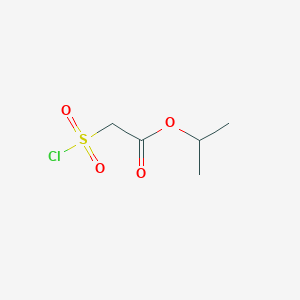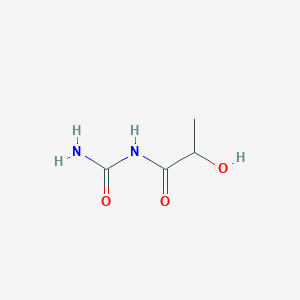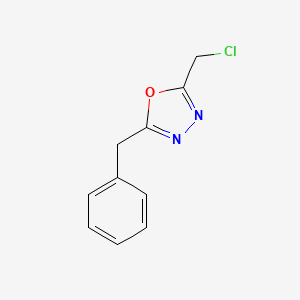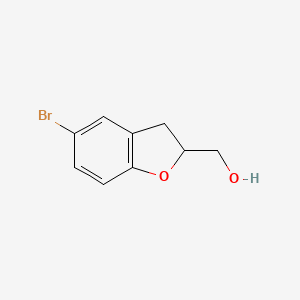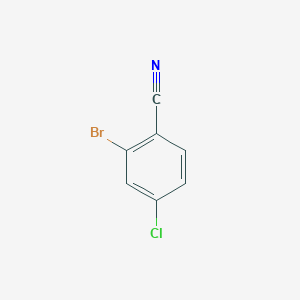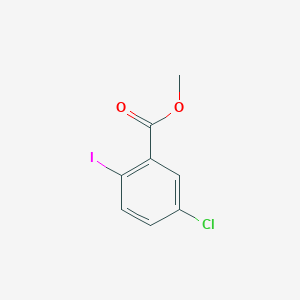
Methyl 5-chloro-2-iodobenzoate
Overview
Description
Methyl 5-chloro-2-iodobenzoate is a compound that is structurally related to various benzoate derivatives, which have been extensively studied due to their applications in different fields such as pharmaceuticals, cosmetics, and food preservation. Although the specific compound this compound is not directly mentioned in the provided papers, the studies on similar compounds offer insights into the chemical behavior and properties that could be extrapolated or considered relevant to this compound.
Synthesis Analysis
The synthesis of related compounds typically involves reactions of benzoic acid derivatives with various reagents. For instance, the synthesis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate involves reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid using a slight excess of potassium or sodium carbonate in DMF medium at room temperature . This method could potentially be adapted for the synthesis of this compound by using appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzoate derivatives is often characterized using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice . These studies reveal the presence of various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for the stability of the crystal structure. The molecular geometry and vibrational frequencies can also be calculated using computational methods like Density Functional Theory (DFT), which helps in understanding the electronic properties of the molecule .
Chemical Reactions Analysis
Benzoate derivatives participate in a range of chemical reactions. For example, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation produces a compound with an indoline and isobenzofuran system . Such reactions are indicative of the reactivity of the benzoic acid moiety and its potential to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoate derivatives can be inferred from their molecular structure and intermolecular interactions. The presence of halogen atoms, such as chlorine, can significantly influence the compound's reactivity and physical properties . The vibrational spectra, HOMO-LUMO gap, and NBO analysis provide insights into the electronic structure and potential reactivity of the molecule . Additionally, the first hyperpolarizability and molecular electrostatic potential are important for understanding the non-linear optical properties and the distribution of electron density across the molecule .
Scientific Research Applications
Oxidative Dearomatization
Methyl 5-chloro-2-iodobenzoate is involved in the oxidative dearomatization of phenols and anilines. This process involves the regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives via a ligand coupling reaction (Quideau et al., 2005).
Formation of Cationic Carbene Complexes
It plays a role in forming cationic carbene complexes in coordination with metals like iridium(III), nickel(II), palladium(II), and platinum(II). This involves the reaction of 2-chloro-derivatives with various complexes, leading to the formation of significant compounds in inorganic chemistry (Fraser et al., 1974).
Difluoromethylation
In the field of organic process research and development, this compound is used in the difluoromethylation of certain compounds. This involves addressing safety issues and ensuring high yield and purity in the final product (Sperry & Sutherland, 2011).
Palladium-Catalysed Carbonylation
This compound is also significant in palladium-catalysed carbonylation processes, which depend on substituents to synthesize various compounds (Ács et al., 2006).
Surface Enhanced Raman Scattering Studies
It is used in surface-enhanced Raman scattering studies, especially in investigating the inhibition mechanisms of copper corrosion in sulfate solutions (Aramaki et al., 1991).
Role in Synthesis and Crystal Structure
This compound plays a crucial role in the synthesis and determination of the crystal structure of various compounds. For instance, it is used in the synthesis and analysis of certain silver(I) complexes, which have shown cytotoxic properties (Wang & Shi, 2011).
Antimicrobial Activity
It is also involved in synthesizing novel compounds with significant antimicrobial activity, highlighting its potential in medicinal chemistry (Abdel‐Aziz et al., 2009).
Biotransformation Studies
In biodegradation studies, this compound is utilized in the biotransformation of certain harmful chemicals, which demonstrates its environmental significance (Arora & Jain, 2012).
Safety and Hazards
“Methyl 5-chloro-2-iodobenzoate” is labeled with the GHS07 pictogram, indicating that it can cause harm . The compound may cause respiratory irritation (H302), and it’s recommended to avoid breathing its dust/fumes . Protective measures, such as wearing protective gloves, clothing, and eye/face protection, are advised .
properties
IUPAC Name |
methyl 5-chloro-2-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCNRPALSKTJBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634639 | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
289039-82-3 | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289039-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-chloro-2-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-chloro-2-iodo-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

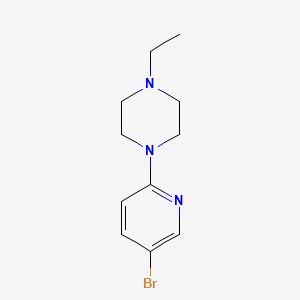


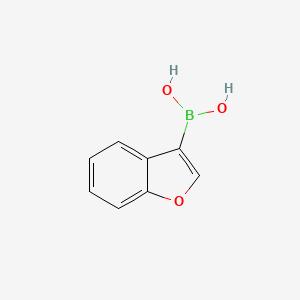
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
